

Toxicological profile of Bromofos and its metabolites

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An In-depth Technical Guide on the Toxicological Profile of Bromofos and its Metabolites

Introduction

Bromofos, chemically known as O,O-dimethyl-O-(2,5-dichloro-4-bromophenyl) phosphorothioate, is a broad-spectrum, non-systemic organophosphate insecticide and acaricide.[1][2] It functions as a contact and stomach poison, effective against a wide range of chewing and sucking pests on crops and stored grains.[1][3] As with many organophosphorus compounds, its primary mode of action is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[2][4] Though once widely used, **bromofos** is now considered obsolete in many regions due to its toxicological properties and environmental impact.[1] This guide provides a comprehensive technical overview of the toxicological profile of **bromofos** and its principal metabolites for researchers, scientists, and drug development professionals.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for **bromofos** is the inhibition of the enzyme acetylcholinesterase (AChE).[4][5] **Bromofos** itself is a weak inhibitor; it first undergoes metabolic bioactivation to its oxygen analog, bromoxon.[3] This process, known as oxidative desulfuration, is mediated by cytochrome P450 enzymes in the liver.[2][4]

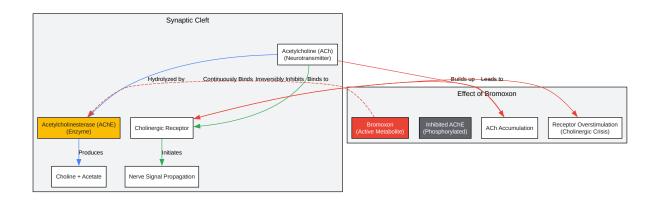


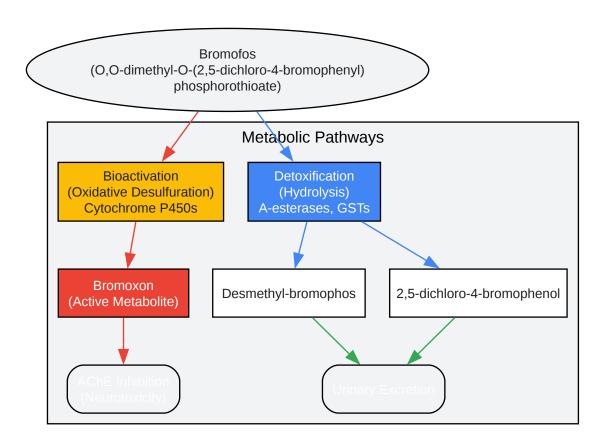
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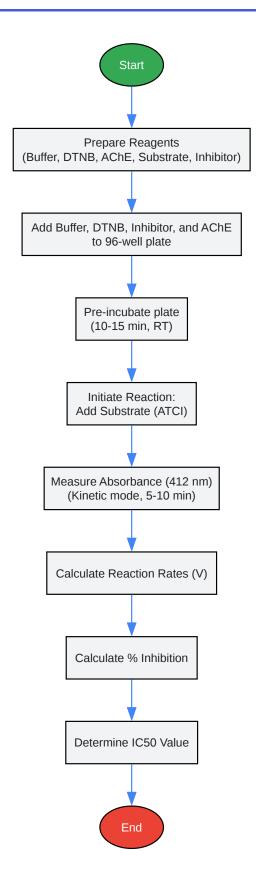
Bromoxon is a potent, irreversible inhibitor of AChE.[3] It phosphorylates a serine residue at the active site of the enzyme, rendering it inactive. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.[4][6] Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors in both the central and peripheral nervous systems.[4][5] This cholinergic crisis manifests as a range of neurotoxic symptoms, and in severe cases, can lead to respiratory failure and death.[4][7]











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